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Executive Summary
SR-142801, also known as osanetant and ym116, is a potent, selective, non-peptide

antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed initially by Sanofi-

Synthélabo, it was investigated for the treatment of schizophrenia and other central nervous

system disorders. Despite promising preclinical data, its clinical development has been marked

by discontinuation for schizophrenia in 2005 by Sanofi-Aventis and a subsequent failed Phase

IIa trial for menopausal vasomotor symptoms in 2023 by Acer Therapeutics. This guide

provides an in-depth technical summary of the available preclinical and initial clinical findings

for SR-142801, presenting quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways and workflows to offer a comprehensive resource

for the scientific community.

Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and

Neurokinin B (NKB), plays a significant role in a variety of physiological processes through their

interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3

receptor, preferentially activated by NKB, is predominantly expressed in the central nervous

system, implicating it in the pathophysiology of several neurological and psychiatric conditions.

SR-142801 was developed as a selective antagonist for the NK3 receptor, with the therapeutic
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hypothesis that modulating NKB signaling could offer a novel treatment paradigm for disorders

such as schizophrenia, panic disorder, and menopausal hot flashes.

Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical

studies of SR-142801.

Table 1: In Vitro Binding Affinity and Functional
Antagonism of SR-142801

Species
Tissue/Cell
Line

Ligand Parameter Value Reference

Human

Membranes

with NK3

binding sites

[3H]-SR-

142801
Ki 0.21 nM [1]

Guinea Pig

Membranes

with NK3

binding sites

[3H]-SR-

142801
Ki 0.11 nM [1]

Rat

Membranes

with NK3

binding sites

[3H]-SR-

142801
Ki 15 nM [1]

Guinea Pig
Isolated

Ileum

[MePhe7]NK

B
pA2 9.4 [1]

Rat Portal Vein
[MePhe7]NK

B
pA2 7.0 [1]

Table 2: In Vivo Preclinical Efficacy of SR-142801
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Animal Model Condition Dosing Key Finding Reference

Gerbil
Senktide-induced

turning behavior
Not specified

Potent inhibition

of turning

behavior

Conscious

Guinea Pig

Senktide-induced

cardiovascular

effects

0.46-4.6 µmol/kg

(i.v.); 4.6-46

µmol/kg (p.o.)

Dose-dependent

inhibition of

cardiovascular

effects

Table 3: Initial Clinical Trial Findings in Panic Disorder
Parameter

SR-142801
(n=36)

Placebo (n=16) p-value Reference

Primary Efficacy

Outcome

Change in Panic

and Agoraphobia

Scale (PAS) total

score

No significant

difference from

placebo

No significant

difference from

SR-142801

Not significant

Adverse Events

Proportion of

patients with at

least one

adverse event

58.3% 50.0% Not specified

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical

evaluation of SR-142801.

In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SR-142801 for the NK3 receptor in various

species.
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Tissue Preparation: Plasma membranes were prepared from tissues or cells known to

express NK3 receptors (e.g., human, guinea pig, and rat brain tissues). Tissues were

homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet was

resuspended in an appropriate assay buffer.

Assay Conditions: Competition binding assays were performed in 96-well plates. A fixed

concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]-SR-142801 or a labeled

agonist) was incubated with the membrane preparation in the presence of increasing

concentrations of unlabeled SR-142801.

Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium

to be reached. The incubation was terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand. The filters were then washed with ice-cold buffer to

remove non-specifically bound radioligand.

Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation

counting. The concentration of SR-142801 that inhibits 50% of the specific binding of the

radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then

calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Isolated Ileum Contraction Assay
Objective: To assess the functional antagonist activity (pA2) of SR-142801 at the NK3

receptor.

Tissue Preparation: Segments of the guinea pig ileum were isolated and mounted in an

organ bath containing oxygenated Tyrode's solution at 37°C. The tissue was connected to an

isometric force transducer to record contractions.

Experimental Procedure: Cumulative concentration-response curves to the NK3 receptor

agonist [MePhe7]NKB were obtained in the absence and presence of various concentrations

of SR-142801. Tissues were pre-incubated with SR-142801 for a specified period before the

addition of the agonist.

Data Analysis: The antagonist effect of SR-142801 was quantified by calculating the dose

ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
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The pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a dose ratio of 2, was determined from a Schild plot.

In Vivo Senktide-Induced Turning Behavior in Gerbils
Objective: To evaluate the in vivo efficacy of SR-142801 in a behavioral model of central NK3

receptor activation.

Animal Model: Male Mongolian gerbils were used.

Procedure: A unilateral intrastriatal injection of the selective NK3 receptor agonist senktide

was administered to induce contralateral turning behavior. SR-142801 was administered

systemically (e.g., intraperitoneally or orally) at various doses prior to the senktide challenge.

Behavioral Assessment: The number of full 360° contralateral turns was counted for a

defined period following the senktide injection.

Data Analysis: The inhibitory effect of SR-142801 on senktide-induced turning behavior was

expressed as a percentage of the control response.

Clinical Trial in Panic Disorder with Cholecystokinin
Tetrapeptide (CCK-4) Challenge

Objective: To assess the efficacy and safety of SR-142801 in patients with panic disorder.

Study Design: A randomized, double-blind, placebo-controlled pilot study.

Participants: 52 outpatients with a diagnosis of panic disorder who were responders to a pre-

study CCK-4 challenge.

Intervention: Patients were randomized to receive either SR-142801 (dosage not specified in

the abstract) or placebo for four weeks.

CCK-4 Challenge Protocol: A bolus intravenous injection of CCK-4 (typically 25-50 µg) was

administered to induce a panic attack.[2][3][4] The severity of panic symptoms was assessed

using a standardized rating scale, such as the Panic Symptom Scale (PSS).[3] This
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challenge was performed at baseline to determine eligibility and again at the end of the

treatment period to assess the therapeutic effect of SR-142801.

Efficacy Assessment: The primary efficacy endpoint was the change in panic symptoms as

measured by the Panic and Agoraphobia Scale (PAS) over the four-week treatment period.

The response to the post-treatment CCK-4 challenge was a secondary outcome.

Safety Assessment: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key biological

pathways and experimental processes related to SR-142801.
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Caption: NK3 Receptor Signaling Pathway Antagonized by SR-142801.
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Caption: Experimental Workflow of the SR-142801 Clinical Trial in Panic Disorder.
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Discussion and Conclusion
SR-142801 is a well-characterized, potent, and selective antagonist of the NK3 receptor,

demonstrating high affinity for human and guinea pig receptors in vitro and efficacy in

preclinical in vivo models. The initial clinical investigation in panic disorder, however, did not

demonstrate a therapeutic benefit over placebo. This, coupled with the earlier discontinuation

of its development for schizophrenia, suggests that the translation of preclinical efficacy of NK3

receptor antagonism to clinical benefit in these specific psychiatric disorders is complex. The

more recent failure in a Phase II trial for menopausal vasomotor symptoms further underscores

the challenges in the clinical development of this compound.

Despite the setbacks in its clinical journey, the preclinical data for SR-142801 remains a

valuable resource for understanding the role of the NK3 receptor in various physiological and

pathological processes. The detailed methodologies and quantitative data presented in this

guide can inform future research into NK3 receptor antagonists and their potential therapeutic

applications. Further investigation into the reasons for the disconnect between preclinical and

clinical findings for SR-142801 may provide crucial insights for the development of novel

therapeutics targeting the tachykinin system.
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[https://www.benchchem.com/product/b1242750#sr-142801-ym116-initial-clinical-trial-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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